N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-13-25-20-16(2)7-6-8-19(20)29-22(25)23-21(26)17-9-11-18(12-10-17)30(27,28)24-14-4-5-15-24/h1,6-12H,4-5,13-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDASVZVVIBXGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzothiazole core fused with a pyrrolidine sulfonamide group. Its molecular formula is , with a molecular weight of approximately 350.45 g/mol. The structural components contribute to its diverse biological activities, including antibacterial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways. For instance, it has shown potential to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cancer and neurodegenerative diseases .
- Interaction with Receptors : The pyrrolidine sulfonamide moiety can interact with various receptors, potentially modulating their activity through competitive inhibition or allosteric effects.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains .
Anticancer Activity
Research has indicated that the compound exhibits antiproliferative effects against several cancer cell lines. For example:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties:
Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the drug that prevents visible growth of bacteria.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities, revealing that modifications to the benzothiazole core can significantly enhance anticancer and antimicrobial activities .
- Structure–Activity Relationship (SAR) : Research highlighted the importance of specific functional groups in enhancing biological activity. For instance, the presence of the propyne group in this compound contributes to its reactivity and potential interactions with biological targets.
Comparison with Similar Compounds
Structural Analog 1: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
Key Features :
Comparison :
- The 2-methoxyphenyl substituent may enhance π-π stacking interactions compared to the target’s propargyl group, which could instead promote alkyne-mediated reactivity.
Structural Analog 2: N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Key Features :
- Core Structure : Benzothiazole ring with methoxy and propargyl substituents.
- Functional Group : Nitrobenzamide (electron-withdrawing) vs. pyrrolidine sulfonamide (electron-donating).
Comparison :
- The nitro group at the benzamide’s para position may increase electrophilicity, influencing reactivity in nucleophilic environments. In contrast, the pyrrolidine sulfonamide in the target compound could improve solubility and bioavailability via amine protonation .
- Both compounds share the propargyl group, suggesting a possible role in click chemistry or metal-catalyzed coupling reactions .
Structural Analog 3: 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
Key Features :
- Core Structure : Pyrimidine-thione fused with a benzenesulfonamide group.
- Substituents : Tetramethyl and thioxo groups on the pyrimidine ring.
Comparison :
- The pyrimidine-thione core introduces hydrogen-bonding capabilities via the thioxo group, absent in the target’s benzothiazole system.
- The benzenesulfonamide group is directly attached to a thiazole ring, differing from the target’s pyrrolidine sulfonamide, which may alter binding specificity in biological targets .
Structural Analog 4: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Features :
Comparison :
- The chromene and pyrazolo-pyrimidine systems introduce planar aromaticity, contrasting with the non-fused benzothiazole core of the target compound.
- The fluorine substituents may enhance metabolic stability compared to the target’s propargyl group, which could be susceptible to oxidative degradation .
Research Implications
- Electronic Effects : The pyrrolidine sulfonamide in the target compound likely enhances solubility and target engagement compared to nitro or simple sulfonamide groups .
- Structural Rigidity : Crystallographic data from analogs (e.g., R factor = 0.038) highlight the importance of precise substituent positioning for stability .
Q & A
Basic Research Questions
Q. What are the critical reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis requires multi-step protocols, including condensation of benzothiazole intermediates with sulfonamide-containing benzamides. Key parameters include:
- Solvent selection : Dichloromethane or DMF for solubility and reactivity .
- Temperature control : Reactions often proceed at 60–80°C to avoid side products .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps or coupling reactions .
- Purification : Use preparative HPLC or column chromatography to isolate the Z-isomer, confirmed via NMR coupling constants (e.g., ¹H NMR δ 7.2–8.1 ppm for aromatic protons) .
Q. How can structural characterization be optimized to resolve ambiguities in stereochemistry?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy : ¹³C NMR to confirm sp² hybridization of the benzothiazole-imine bond (δ ~160 ppm) and NOESY for spatial proximity of the prop-2-yn-1-yl group .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : If crystals are obtainable, resolve absolute configuration (e.g., as in related benzothiazole derivatives) .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Recommendations:
- Reproducibility checks : Validate bioactivity across ≥3 independent labs using standardized protocols (e.g., ATPase inhibition assays for anticancer activity) .
- Impurity profiling : Use LC-MS to quantify byproducts (e.g., E-isomer or hydrolyzed sulfonamide) and correlate with activity .
- Dose-response curves : Compare EC₅₀ values under varied conditions (pH, serum content) to assess stability .
Q. How can structure-activity relationships (SAR) be systematically explored for the pyrrolidine-sulfonyl and benzothiazole moieties?
- Methodological Answer :
- Functional group substitution :
- Replace pyrrolidine with piperidine or morpholine to modulate sulfonamide electronic effects .
- Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 4-position to enhance electrophilicity .
- In silico modeling : Perform docking studies with target proteins (e.g., carbonic anhydrase IX) to prioritize analogs .
- Biological validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for HDACs) and compare with parent compound .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Cellular assays :
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Apoptosis | Caspase-3/7 activation | Luminescence | |
| Cell Cycle | Flow cytometry (PI staining) | G1/S arrest |
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
- Pharmacokinetics : Monitor plasma stability using LC-MS/MS after intravenous administration in murine models .
Data Analysis and Optimization
Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using a central composite design .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce residence time (e.g., 85% yield at 0.5 mL/min flow rate) .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
